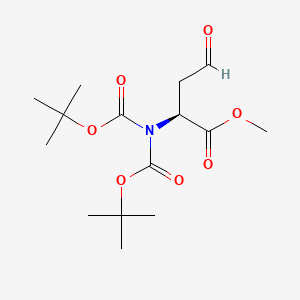
(S)-Methyl 2-(bis(tert-butoxycarbonyl)amino)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate is a chemical compound widely used in organic synthesis. It is known for its role as a protecting group in peptide synthesis, where it helps to protect amino groups during chemical reactions. This compound is characterized by its stability and ease of removal under mild conditions, making it a valuable tool in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the Boc-protected amino acid ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer several advantages, including improved efficiency, versatility, and sustainability compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate undergoes various chemical reactions, including:
Deprotection: Removal of the Boc protecting groups using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Hydrolysis: Conversion of the ester group to a carboxylic acid using aqueous base or acid.
Substitution: Nucleophilic substitution reactions at the ester or amide positions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Deprotection: The major product is the free amino acid or peptide.
Hydrolysis: The major product is the corresponding carboxylic acid.
Substitution: The major products are substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of fine chemicals and specialty materials.
Wirkmechanismus
The primary mechanism of action of methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate involves the protection of amino groups during chemical reactions. The Boc protecting group is stable under basic conditions but can be easily removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule. This selective protection and deprotection mechanism is crucial in the stepwise synthesis of complex peptides and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-3-oxopropanoate
- Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate
- Ethyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate
Uniqueness
Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate is unique due to its specific structure, which provides a balance between stability and ease of removal of the Boc protecting groups. This balance makes it particularly useful in peptide synthesis, where selective protection and deprotection are essential for the stepwise construction of peptides and proteins.
Eigenschaften
CAS-Nummer |
219617-09-1 |
|---|---|
Molekularformel |
C15H25NO7 |
Molekulargewicht |
331.36 g/mol |
IUPAC-Name |
methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C15H25NO7/c1-14(2,3)22-12(19)16(13(20)23-15(4,5)6)10(8-9-17)11(18)21-7/h9-10H,8H2,1-7H3/t10-/m0/s1 |
InChI-Schlüssel |
QFEVCOWXQPPBLI-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N([C@@H](CC=O)C(=O)OC)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C(CC=O)C(=O)OC)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


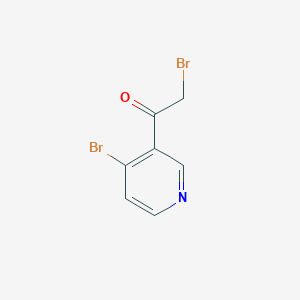


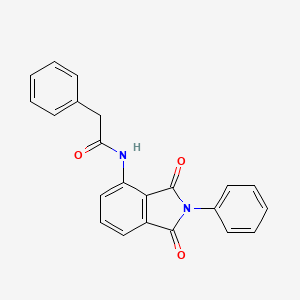
![2-[(2-methylphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B12444514.png)

![N'-[(3Z)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12444530.png)
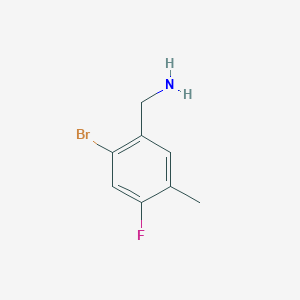
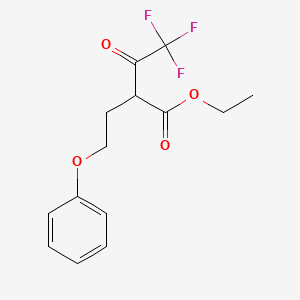


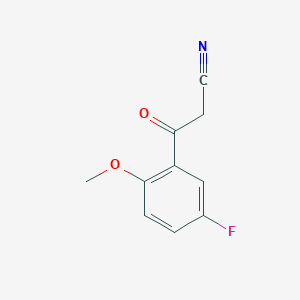
![N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12444566.png)

